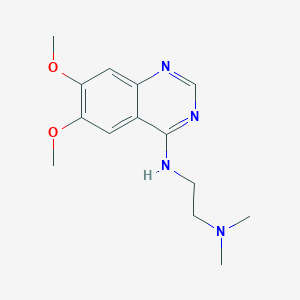
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is a compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is not fully understood. However, it is believed to exert its effects through the modulation of various biological pathways. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis by targeting specific signaling pathways. In bacterial cells, it has been shown to inhibit the synthesis of cell wall components and disrupt membrane integrity. In neurological disorders, it has been studied for its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In bacterial cells, it has been shown to inhibit bacterial growth and biofilm formation. In neurological disorders, it has been studied for its potential neuroprotective effects and ability to reduce inflammation.
实验室实验的优点和局限性
The advantages of using 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in lab experiments include its high potency, selectivity, and specificity. It also has a relatively low toxicity profile compared to other compounds. However, its limitations include its limited solubility in water and its potential to degrade over time.
未来方向
There are several future directions for the research of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. In medicinal chemistry, it can be further optimized to improve its pharmacokinetic properties and reduce its potential toxicity. In materials science, it can be explored for its potential use in the development of advanced sensors and catalysts. In agriculture and environmental science, it can be studied for its potential applications in the development of eco-friendly pesticides and fertilizers. Overall, the research on this compound has the potential to lead to significant advancements in various fields.
In conclusion, 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is a compound that has shown promise in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to significant advancements in various fields.
合成方法
The synthesis of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one involves a series of chemical reactions. The starting materials include 1-(pyrrolidin-1-yl)propan-1-one, 4-chlorobenzyl chloride, and sodium azide. The reaction proceeds through multiple steps, including nucleophilic substitution, reduction, and cyclization, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and neurological disorders. In materials science, it has been explored for its potential use in the development of sensors and catalysts. In addition, it has been studied for its potential applications in agriculture and environmental science.
属性
产品名称 |
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one |
|---|---|
分子式 |
C16H21N5OS |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H21N5OS/c1-12(14(22)20-9-5-6-10-20)21-15(17)18-19-16(21)23-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H2,17,18) |
InChI 键 |
PMIVXGOMLLBJGL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCC1)N2C(=NN=C2SCC3=CC=CC=C3)N |
规范 SMILES |
CC(C(=O)N1CCCC1)N2C(=NN=C2SCC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)

![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)



![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
